3-iodo-7-(propan-2-yloxy)-1H-indazole
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Overview
Description
3-iodo-7-(propan-2-yloxy)-1H-indazole is a chemical compound belonging to the indazole family. Indazoles are heterocyclic aromatic organic compounds that contain a benzene ring fused to a pyrazole ring. This specific compound features an iodine atom at the 3-position and a propan-2-yloxy group at the 7-position of the indazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-iodo-7-(propan-2-yloxy)-1H-indazole typically involves the iodination of a suitable indazole precursor followed by the introduction of the propan-2-yloxy group. One common method involves:
Iodination: The indazole precursor is treated with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, to introduce the iodine atom at the 3-position.
Alkylation: The iodinated indazole is then reacted with isopropyl alcohol in the presence of a base, such as potassium carbonate, to introduce the propan-2-yloxy group at the 7-position.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
3-iodo-7-(propan-2-yloxy)-1H-indazole can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom at the 3-position can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the iodine atom or other functional groups.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols and electrophiles like alkyl halides. Conditions often involve the use of solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) and bases like sodium hydride (NaH) or potassium carbonate (K2CO3).
Oxidation and Reduction: Reagents like hydrogen peroxide (H2O2) or sodium borohydride (NaBH4) are commonly used.
Coupling Reactions: Palladium catalysts and bases like potassium phosphate (K3PO4) are typically employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while coupling reactions can produce more complex aromatic compounds.
Scientific Research Applications
3-iodo-7-(propan-2-yloxy)-1H-indazole has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-iodo-7-(propan-2-yloxy)-1H-indazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
7-Iodo-8-[(propan-2-yl)oxy]-5-[4-(trifluoromethyl)phenyl]quinoline: This compound shares structural similarities with 3-iodo-7-(propan-2-yloxy)-1H-indazole but has a quinoline core instead of an indazole core.
3-Iodo-1H-indazole: This compound lacks the propan-2-yloxy group at the 7-position, making it less complex.
Uniqueness
This compound is unique due to the presence of both the iodine atom and the propan-2-yloxy group, which confer distinct chemical and biological properties. These features make it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C10H11IN2O |
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Molecular Weight |
302.11 g/mol |
IUPAC Name |
3-iodo-7-propan-2-yloxy-2H-indazole |
InChI |
InChI=1S/C10H11IN2O/c1-6(2)14-8-5-3-4-7-9(8)12-13-10(7)11/h3-6H,1-2H3,(H,12,13) |
InChI Key |
NUPXGSPLGPIZAG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=CC2=C(NN=C21)I |
Origin of Product |
United States |
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